Antimicrobial Activity Against ESKAPE Pathogens: Stachybotrolide vs. Stachybotrolide Acetate vs. Stachybotrydial Acetate
In a head-to-head antimicrobial evaluation against clinically relevant ESKAPE bacteria, stachybotrolide demonstrated potent growth inhibition of vancomycin-resistant Enterococcus faecalis (VREF) and methicillin-resistant Staphylococcus aureus (MRSA) at 100 μg/mL, with a profile that differs measurably from its acetylated congeners [1].
| Evidence Dimension | Bacterial growth inhibition (%) at 100 μg/mL |
|---|---|
| Target Compound Data | VREF: 91.2%; MRSA: 23.7% |
| Comparator Or Baseline | Stachybotrolide acetate (14): VREF 92.9%, MRSA 21.5%; Stachybotrydial acetate (15): VREF 89.3%, MRSA 18.3% |
| Quantified Difference | Stachybotrolide shows 1.7% lower VREF inhibition than stachybotrolide acetate but 2.2% higher MRSA inhibition; it exceeds stachybotrydial acetate by 1.9% (VREF) and 5.4% (MRSA) |
| Conditions | In vitro broth microdilution assay; VREF ATCC 51299; MRSA ATCC 43300; 100 μg/mL test concentration |
Why This Matters
Demonstrates that the free hydroxyl (stachybotrolide) versus acetylated derivatives (acetate congeners) yields a distinct spectrum of antibacterial potency, guiding selection for target pathogen-specific studies.
- [1] Villanueva-Silva, R., et al. (2022). Antimicrobial and antibiofilm activity of fungal metabolites on methicillin-resistant Staphylococcus aureus (ATCC 43300) mediated by SarA and AgrA. Table 3: Antimicrobial Activity of Isolated Compounds against ESKAPE Bacteria at 100 μg/mL. PMC9016812. View Source
